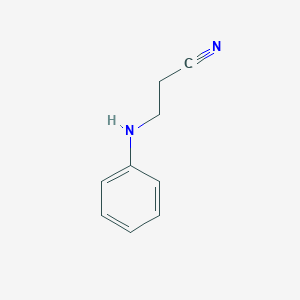

3-Anilinopropionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80663. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-anilinopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENJKTQEFUPECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051548 | |

| Record name | 3-Anilinopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-76-9 | |

| Record name | 3-(Phenylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Anilinopropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Anilinopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Anilinopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-anilinopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ANILINOPROPIONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YM38H4U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Anilinopropionitrile from Aniline and Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilinopropionitrile, also known as N-(2-cyanoethyl)aniline, is a valuable chemical intermediate with significant applications in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its synthesis primarily involves the cyanoethylation of aniline with acrylonitrile. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, a comparative analysis of different catalytic systems, and a discussion of the reaction mechanism.

Reaction Overview

The synthesis of this compound is a classic example of a Michael addition, specifically a cyanoethylation reaction. In this process, the nucleophilic aniline attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile, leading to the formation of a new carbon-nitrogen bond.

General Reaction Scheme:

The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction conditions and the yield of the desired product.

Experimental Protocols

This section details two distinct and reliable methods for the synthesis of this compound, each employing a different catalytic system.

Method 1: Cupric Acetate Catalysis

This method, adapted from a procedure in Organic Syntheses, utilizes cupric acetate as a catalyst, which has been shown to be highly effective for the monocyanoethylation of aromatic amines.[1]

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, a mixture of aniline, acrylonitrile, and a catalytic amount of cupric acetate is prepared.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess acrylonitrile and aniline are removed under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a colorless solid.[1]

Method 2: Hydrochloric Acid and Zinc Chloride Catalysis

This protocol is based on a clean production method that employs a combination of hydrochloric acid and zinc chloride as the catalytic system.[2]

Experimental Procedure:

-

Reaction Setup: Aniline and acrylonitrile are charged into a reactor containing hydrochloric acid and zinc chloride.

-

Reaction Conditions: The mixture is heated, and the temperature is gradually increased to around 95°C over several hours and then maintained for an extended period to ensure complete reaction.[2]

-

Work-up: After the reaction, the mixture is allowed to stand for phase separation. The aqueous layer is removed. Sodium bicarbonate is added to the organic layer to neutralize the acid and the pH is adjusted to 4-7.[2]

-

Acrylonitrile Recovery: Unreacted acrylonitrile is recovered by vacuum distillation.[2]

-

Purification: The remaining product is further purified by steam distillation to remove any residual aniline, followed by treatment with soda ash or sodium bicarbonate. The final product, this compound, is obtained after stirring.[2]

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols, allowing for a clear comparison of the two methods.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

| Parameter | Method 1: Cupric Acetate | Method 2: HCl/ZnCl₂ |

| Catalyst | Cupric Acetate | Hydrochloric Acid & Zinc Chloride |

| Reactants | Aniline, Acrylonitrile | Aniline, Acrylonitrile |

| Reaction Temperature | Reflux | 60°C to 95°C |

| Reaction Time | Not specified in detail, typically several hours | ~25 hours (10h ramp + 15h hold)[2] |

| Purification Method | Vacuum Distillation[1] | Steam Distillation[2] |

Table 2: Product Yield and Physical Properties

| Parameter | Method 1: Cupric Acetate | Method 2: HCl/ZnCl₂ |

| Yield | 72-78%[1] | 99.1% (purity 96%)[2] |

| Melting Point | 48-51°C[1] | Not specified |

| Boiling Point | 115-120°C at 0.01 mmHg[1] | Not specified |

| Appearance | Colorless plates[1] | Not specified |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds via a Michael addition mechanism. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the nitrile group of acrylonitrile is protonated, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by aniline.

Base-Catalyzed Mechanism

A base catalyst can deprotonate the aniline, increasing its nucleophilicity. The resulting anilide ion then attacks the β-carbon of acrylonitrile.

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Chemical shifts (δ) are typically observed for the aromatic protons, the methylene protons adjacent to the nitrogen, and the methylene protons adjacent to the nitrile group. |

| ¹³C NMR | Characteristic peaks for the aromatic carbons, the two methylene carbons, and the nitrile carbon are expected. |

| IR Spectroscopy | A sharp, intense absorption band around 2250-2200 cm⁻¹ corresponding to the C≡N stretch is a key diagnostic feature.[3] |

Conclusion

The synthesis of this compound from aniline and acrylonitrile is a well-established and efficient reaction. The choice of catalyst, either cupric acetate or a combination of hydrochloric acid and zinc chloride, offers researchers flexibility in terms of reaction conditions and desired purity. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate in a laboratory or industrial setting. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining a high yield of pure product.

References

3-Anilinopropionitrile (CAS 1075-76-9): A Technical Guide for Researchers

Document ID: 8957-A4 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-Anilinopropionitrile (CAS 1075-76-9), a versatile chemical intermediate. The document details its physicochemical properties, provides a standard experimental protocol for its synthesis, outlines its primary applications, and discusses its safety and handling procedures. Furthermore, it explores the relevance of the acrylonitrile moiety in the context of drug development, specifically illustrating a generalized kinase inhibition pathway, to highlight potential applications for its derivatives in medicinal chemistry. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Core Chemical and Physical Properties

This compound, also known as N-(2-Cyanoethyl)aniline, is a crystalline solid at room temperature.[1][2] Its fundamental properties are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification methods.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂[3][4] |

| Molecular Weight | 146.19 g/mol [3][4] |

| Melting Point | 52-53 °C[1][2][3][5][6] |

| Boiling Point | 160 °C @ 6 mmHg[1] |

| Flash Point | >110 °C (>230 °F)[1][2][3][6] |

| Density | ~0.994 g/cm³ (estimate)[1][3] |

| Water Solubility | Insoluble[1][3] |

| Appearance | White to orange or green crystalline powder[1][3] |

Table 1: Physicochemical Data for this compound

Synthesis: Experimental Protocol and Workflow

The most common industrial and laboratory synthesis of this compound is the cyanoethylation of aniline, which involves a Michael addition reaction with acrylonitrile.[7][8] While various catalysts can be used, including acetic acid or metal salts, cupric acetate has been reported as a particularly effective catalyst for this transformation.[7]

Detailed Experimental Protocol: Cyanoethylation of Aniline

This protocol is a generalized procedure based on established chemical literature.

-

Materials: Aniline, Acrylonitrile, Cupric Acetate (catalyst), Toluene (solvent), 10% Sodium Hydroxide solution, Chloroform (extraction solvent), Anhydrous Sodium Sulfate, and standard reaction and distillation glassware.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline and a catalytic amount of cupric acetate in toluene.

-

Addition: While stirring the mixture at room temperature, add acrylonitrile dropwise from the dropping funnel. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours to drive the reaction to completion.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 10% aqueous sodium hydroxide solution to remove the catalyst and any acidic impurities.

-

Extraction: Extract the aqueous layer with several portions of chloroform. Combine all organic layers.

-

Drying: Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvents (toluene and chloroform) by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound, which solidifies upon cooling.[7]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Industrial and Research Applications

This compound is not typically an end-product but serves as a crucial building block in organic synthesis.

-

Dye Manufacturing: It is a key intermediate in the production of various disperse dyes and azo dyes.[2][9][10]

-

Organic Synthesis: It is used as a precursor for synthesizing more complex molecules, including various heterocyclic compounds.[11][12]

-

Pharmaceutical Research: The acrylonitrile scaffold is present in numerous biologically active molecules. Derivatives of this compound can serve as starting points for the synthesis of novel drug candidates.[8][13] For example, nitrile-containing compounds are integral to many pharmaceuticals.[14]

Relevance in Drug Development: Kinase Inhibition

For drug development professionals, the structural motifs within this compound are of particular interest. The acrylonitrile group, a Michael acceptor, is a key feature in several approved covalent kinase inhibitors. While this compound itself is not a drug, its derivatives can be designed to target specific biological pathways. The diagram below illustrates the general principle of how a hypothetical inhibitor, potentially derived from such a precursor, could disrupt a cellular signaling cascade.

Caption: Generalized pathway showing covalent inhibition of a protein kinase.

Safety and Handling

This compound is classified as harmful and requires careful handling with appropriate personal protective equipment (PPE). The following is a summary of its hazard profile based on GHS classifications.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[4] |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[4] |

Table 2: GHS Hazard Summary

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid generating dust.

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If dust is present, a NIOSH-approved respirator is recommended.

-

Storage: Keep in a tightly sealed container in a cool, dry, dark place with an inert atmosphere.[1][2][3]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1075-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1075-76-9 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N,N-Bis(cyanoethyl)aniline (1555-66-4) for sale [vulcanchem.com]

- 9. indiafinechemicals.com [indiafinechemicals.com]

- 10. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 3-Anilinopropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Anilinopropionitrile (IUPAC Name: 3-(phenylamino)propanenitrile), a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the key spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

Chemical Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

-

CAS Number: 1075-76-9

-

Appearance: White to orange to green powder or crystals.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 6.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.0 (variable) | Singlet (broad) | 1H | N-H proton |

| ~3.4 | Triplet | 2H | -CH₂-N |

| ~2.6 | Triplet | 2H | -CH₂-CN |

Note: The chemical shift of the N-H proton can be variable and may exchange with D₂O.

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~147 | C (quaternary, aromatic C-N) |

| ~129 | CH (aromatic) |

| ~118 | CH (aromatic) |

| ~117 | C (nitrile, -C≡N) |

| ~113 | CH (aromatic) |

| ~40 | -CH₂-N |

| ~18 | -CH₂-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N (nitrile) stretch |

| ~1600, 1500 | Strong | Aromatic C=C bending |

| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 146 | High | [M]⁺ (Molecular ion) |

| 131 | Moderate | [M - CH₃]⁺ |

| 117 | Moderate | [M - C₂H₃N]⁺ |

| 106 | High | [C₆H₅NHCH₂]⁺ |

| 93 | High | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the IR spectrum.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any moisture.

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of the dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small organic molecules like this compound.[3][4][5]

Sample Introduction: The sample can be introduced directly via a solid probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC for separation prior to entering the mass spectrometer.

EI-MS Acquisition Parameters:

-

Source Temperature: 150-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) [hmdb.ca]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

The Cyanoethyl Route to Color: An In-depth Technical Guide to the Industrial Applications of 3-Anilinopropionitrile in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Anilinopropionitrile, also known as N-(2-cyanoethyl)aniline, is a versatile intermediate in the synthesis of a variety of organic molecules. Within the dye industry, it serves as a crucial precursor, particularly in the manufacturing of disperse dyes for synthetic fibers. This technical guide explores the core industrial applications of this compound in dye synthesis, providing a detailed overview of the synthetic pathways, experimental protocols, and key data associated with the production of commercially relevant azo dyes. The document aims to furnish researchers and chemists with a comprehensive understanding of the role of this cyanoethylated aniline derivative in the creation of vibrant and lasting colors.

Introduction: The Significance of Cyanoethylated Intermediates in Dye Chemistry

The advent of synthetic dyes in the 19th century revolutionized the textile industry and spurred the development of a vast array of organic intermediates. Aniline and its derivatives have historically been the cornerstone of this industry. The introduction of the cyanoethyl group onto the aniline nitrogen to form this compound offers several advantages in dye synthesis. The nitrile functionality can influence the electronic properties of the resulting dye molecule, often leading to desirable bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum. Furthermore, the presence of the propionitrile group can impact the physical properties of the dye, such as its solubility and affinity for synthetic fibers like polyester.

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most important class of commercial dyes. The synthesis of these dyes typically involves two key steps: diazotization of a primary aromatic amine and subsequent coupling of the resulting diazonium salt with a suitable coupling component. This compound and its derivatives serve as valuable coupling components in the synthesis of a range of disperse dyes, which are non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic fibers.

Core Industrial Application: Synthesis of Azo Disperse Dyes

The primary industrial application of this compound in dye synthesis is as a coupling component for the production of azo disperse dyes. These dyes are widely used for coloring polyester, cellulose acetate, and other synthetic fibers. The general synthetic route involves the diazotization of a substituted aniline, followed by coupling with this compound or a derivative thereof.

General Reaction Pathway

The synthesis of azo dyes from this compound follows a well-established two-step process:

-

Diazotization: A primary aromatic amine (the diazo component) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, in this case, this compound or a derivative. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the aniline ring of the coupling component undergoes substitution, typically at the para position to the amino group.

The following diagram illustrates the general workflow for the synthesis of an azo disperse dye using a derivative of this compound as the coupling component.

Case Study: Synthesis of C.I. Disperse Orange 30

A concrete example of the industrial use of a this compound derivative is in the synthesis of C.I. Disperse Orange 30. The manufacturing process involves the use of N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline as the coupling component.

Synthesis Pathway

The synthesis of C.I. Disperse Orange 30 is a multi-step process that begins with the modification of aniline, followed by the diazotization of 2,6-dichloro-4-nitroaniline and the final coupling reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of C.I. Disperse Orange 30, based on established industrial methods.

Step 1: Synthesis of N-(2-Cyanoethyl)aniline

-

To a reaction vessel, add aniline and a catalytic amount of a weak acid.

-

Heat the mixture to 80-100 °C.

-

Slowly add acrylonitrile to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and isolate the N-(2-cyanoethyl)aniline product, typically by distillation under reduced pressure.

Step 2: Synthesis of N-(2-Cyanoethyl)-N-(2-hydroxyethyl)aniline

-

Charge a pressure reactor with N-(2-cyanoethyl)aniline.

-

Add ethylene oxide to the reactor.

-

Heat the mixture to 140-160 °C and maintain the pressure.

-

After the reaction is complete, cool the reactor and purify the product.

Step 3: Synthesis of N-(2-Cyanoethyl)-N-(2-acetoxyethyl)aniline (Coupling Component)

-

To a reaction vessel, add N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline and acetic anhydride.

-

Heat the mixture to 100-110 °C and stir for several hours.

-

After the reaction is complete, the crude product is typically used directly in the next step without further purification.

Step 4: Diazotization of 2,6-Dichloro-4-nitroaniline

-

Suspend 2,6-dichloro-4-nitroaniline in a mixture of concentrated sulfuric acid and nitrosylsulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Stir the mixture until a clear solution of the diazonium salt is formed.

Step 5: Azo Coupling

-

In a separate vessel, dissolve the coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline, in a suitable solvent (e.g., acetic acid).

-

Cool the solution of the coupling component to 0-10 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to proceed for several hours.

-

The precipitated dye is then collected by filtration, washed with water until neutral, and dried.

Quantitative Data

The following table summarizes key data for a representative disperse dye synthesized using a this compound derivative.

| Dye Name | C.I. Name | Diazo Component | Coupling Component | Molecular Formula | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) |

| - | Disperse Orange 30 | 2,6-Dichloro-4-nitroaniline | N-(2-Cyanoethyl)-N-(2-acetoxyethyl)aniline | C₁₉H₁₇Cl₂N₅O₄ | - | - |

Note: Specific quantitative data such as λmax and ε are highly dependent on the solvent and measurement conditions and are often proprietary to the manufacturer. The molecular formula is provided for reference.

Other Industrially Relevant Dyes

While the detailed example focuses on a specific disperse orange dye, derivatives of this compound are used in the synthesis of a range of other disperse dyes. For instance, 3-(ethyl(m-tolyl)amino)propanenitrile is a key intermediate for several disperse red dyes.

Table 2: Examples of Disperse Dyes from this compound Derivatives

| Coupling Component | C.I. Disperse Dye Examples |

| 3-(Ethyl(m-tolyl)amino)propanenitrile | Disperse Red 152, Disperse Red 153 |

The synthesis of these dyes follows a similar principle of diazotization of an appropriate aromatic amine and subsequent coupling with the specified cyanoethylated aniline derivative.

Conclusion

This compound and its derivatives are valuable intermediates in the synthesis of azo disperse dyes. The incorporation of the cyanoethyl group provides a means to fine-tune the properties of the resulting dyes, enabling the production of a wide range of colors with good fastness properties on synthetic fibers. The multi-step synthesis of dyes like C.I. Disperse Orange 30 highlights the industrial importance of this class of compounds. Further research into novel derivatives of this compound could lead to the development of new dyes with enhanced performance characteristics, addressing the ever-evolving demands of the textile and materials science industries. This guide provides a foundational understanding for researchers and professionals looking to explore the rich chemistry and practical applications of this compound in the realm of color.

3-Anilinopropionitrile as an intermediate in organic synthesis

An in-depth technical guide to 3-Anilinopropionitrile as a pivotal intermediate in organic synthesis, designed for researchers, scientists, and professionals in drug development.

Abstract

This compound (CAS No. 1075-76-9), also known as N-(2-cyanoethyl)aniline, is a bifunctional molecule of significant interest in organic synthesis. Featuring both a secondary amine and a nitrile group, it serves as a versatile building block for a wide array of more complex molecules. Its structural attributes allow for selective transformations, making it a valuable precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role as a strategic intermediate.

Synthesis of this compound

The primary and most common industrial method for synthesizing this compound is the cyanoethylation of aniline. This reaction is a Michael addition of aniline to acrylonitrile. The efficiency and selectivity of this process are highly dependent on the catalytic system employed. While the reaction can proceed without a catalyst, yields are often low, and the formation of the bis-adduct, N,N-bis(2-cyanoethyl)aniline, is a significant competing reaction.[1][2]

Several catalytic systems have been developed to improve the yield and selectivity of the mono-cyanoethylated product.

-

Acetic Acid: Used as a catalyst, it can promote the reaction, but may require elevated temperatures and can lead to mixtures of mono- and di-substituted products.[1]

-

Cuprous Chloride (CuCl): In conjunction with acetic acid, cuprous chloride can enhance catalytic activity but also tends to produce mixtures of mono- and dicyanoethylated derivatives.[3]

-

Cupric Acetate (Cu(OAc)₂): This catalyst has been shown to be superior for the cyanoethylation of aniline, providing good yields of the desired N-2-cyanoethylaniline while minimizing the formation of the bis-adduct.[1][3] A 73% yield has been reported using this method.[1]

The choice of catalyst is crucial for controlling the reaction outcome, particularly in preventing dicyanoethylation, which is often undesired.[3]

Table 1: Synthesis of this compound via Cyanoethylation of Aniline

| Catalyst System | Key Reaction Conditions | Reported Yield | Notes |

| Acetic Acid | Refluxing temperature, 10 hours | Moderate | Often results in a mixture with the N,N'-bis-2-cyanoethyl compound.[1] |

| Cuprous Chloride / Acetic Acid | - | Improved over acetic acid alone | Frequently produces undesired mixtures of mono- and dicyanoethylated products.[3] |

| Cupric Acetate | - | 72-78% | Considered a superior catalyst for selective mono-cyanoethylation of aniline.[1] |

| Zinc Chloride / p-Toluene Sulphonic Acid | Heating in water at 90-100°C for 10 hours | Good | An alternative acidic catalyst system for N-cyanoethyl anilines.[3] |

| Clean Production Method | Acrylonitrile, Aniline, Acetic Acid | 88% | A patented industrial method involving specific workup procedures to ensure high purity (97%).[4] |

Experimental Protocol: Synthesis via Cupric Acetate Catalysis

This protocol is based on the procedure described in Organic Syntheses for a related compound, demonstrating the effectiveness of cupric acetate.[1]

Materials:

-

Aniline

-

Acrylonitrile

-

Cupric Acetate

-

Acetic Acid

-

10% Aqueous Sodium Hydroxide

-

Chloroform

-

Anhydrous Sodium Sulfate

Procedure:

-

A mixture of aniline, a catalytic amount of cupric acetate, and a small amount of acetic acid in a suitable reaction vessel is prepared.

-

Acrylonitrile is added to the mixture. The molar ratio of aniline to acrylonitrile should be controlled to favor mono-substitution.

-

The reaction mixture is heated under reflux for a specified period (e.g., several hours), with monitoring by TLC or GC to track the consumption of aniline.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed by distillation on a steam bath.

-

The residue is cooled to 0°C, and 10% aqueous sodium hydroxide solution is added to neutralize the acetic acid.

-

The product is extracted with chloroform (4 x 50 ml portions for a ~0.1 mol scale reaction).

-

The combined chloroform extracts are washed with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The chloroform is removed by distillation.

-

The crude product is purified by vacuum distillation to yield this compound as colorless plates. A yield of 72-78% can be expected.[1]

Physicochemical and Spectroscopic Properties

This compound is a white to orange crystalline solid at room temperature and is insoluble in water but soluble in many organic solvents.[2][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1075-76-9 | [5][6] |

| Molecular Formula | C₉H₁₀N₂ | [5][7] |

| Molecular Weight | 146.19 g/mol | [5][7] |

| Melting Point | 52-53 °C | [5][8] |

| Boiling Point | 160 °C @ 6 mmHg | [5] |

| Appearance | White to Orange to Green powder/crystal | [5] |

| Water Solubility | Insoluble | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Signals / Peaks | Reference(s) |

| ¹H NMR | Spectra available for review. | [7] |

| ¹³C NMR | Spectra available for review. | [7] |

| IR (KBr) | Characteristic nitrile (C≡N) stretch. | [9] |

| Mass Spec (GC-MS) | m/z Top Peak: 106; m/z 2nd Highest: 77; m/z 3rd Highest: 146 (Molecular Ion). | [7][10] |

Core Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two functional groups, which can be addressed selectively or in concert to build molecular complexity.

Transformations of the Nitrile Group

The nitrile group is a valuable functional handle that can be converted into other important moieties.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields 3-anilinopropionic acid, a useful building block for polyamides and other polymers.

-

Reduction: The nitrile can be reduced to a primary amine, forming N¹-phenylpropane-1,3-diamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting diamine is a valuable intermediate for pharmaceuticals and chelating agents.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Reactions Involving the Amine Group

The secondary amine is nucleophilic and can undergo a variety of standard amine reactions.

-

N-Alkylation/N-Arylation: The nitrogen can be further alkylated or arylated to produce tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-acyl derivative (an anilide). This can also serve as a protecting group strategy to moderate the reactivity of the aromatic ring during subsequent electrophilic substitutions.[11]

-

Reactions on the Aromatic Ring: The anilino group is an ortho-, para-director and strongly activating for electrophilic aromatic substitution reactions like halogenation, nitration, and sulfonation.[11][12]

The diagram below illustrates the primary synthetic pathways originating from aniline and acrylonitrile to produce this compound, and its subsequent conversion into key derivatives.

Caption: Synthesis and key transformations of this compound.

Role in Drug Discovery and Development

Intermediates like this compound are fundamental to the pharmaceutical industry.[13] The nitrile group, once considered a potentially toxic liability, is now recognized as a valuable pharmacophore present in over 30 marketed drugs and many more clinical candidates.[14][15] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent inhibition.[14]

This compound provides a scaffold that can be elaborated into a diverse library of compounds for screening. For instance, its diamine derivative can be used in the synthesis of novel kinase inhibitors or other targeted therapies. The anilino moiety is a common feature in many drug classes, and the propionitrile "tail" offers a vector for modification to optimize pharmacokinetic properties like solubility and metabolic stability.[15]

The workflow below illustrates how a versatile intermediate fits into the early stages of a drug discovery program.

Caption: Role of intermediates in the drug discovery workflow.

Experimental Protocol: Reduction of this compound to N¹-Phenylpropane-1,3-diamine

This generalized protocol outlines the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide

-

Anhydrous Magnesium Sulfate

Procedure:

-

A flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

A solution of this compound in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: The reaction is highly exothermic.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The reaction progress is monitored by TLC or IR spectroscopy (disappearance of the C≡N stretch).

-

The reaction is cooled in an ice bath and quenched carefully by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N¹-phenylpropane-1,3-diamine, which can be further purified by vacuum distillation or chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward and scalable synthesis via the cyanoethylation of aniline, combined with the differential reactivity of its amine and nitrile functional groups, provides chemists with a powerful tool for constructing complex molecular architectures. Its derivatives are key precursors to a range of materials, and its scaffold is of growing importance in the design and synthesis of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of the chemistry of this compound opens avenues for innovation in both material science and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]

- 5. 1075-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1075-76-9 [chemicalbook.com]

- 9. This compound(1075-76-9) IR Spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Aniline - Wikipedia [en.wikipedia.org]

- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 13. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Michael addition of aniline to acrylonitrile mechanism

An In-depth Technical Guide on the Michael Addition of Aniline to Acrylonitrile

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). The specific application of this reaction using an amine as the nucleophile is termed the aza-Michael addition. This guide focuses on the aza-Michael addition of aniline to acrylonitrile, a reaction of significant industrial and synthetic importance for the production of β-aminopropionitriles. These products serve as valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers.

This document provides a detailed examination of the reaction mechanism, a summary of quantitative data from various catalytic systems, comprehensive experimental protocols, and visual diagrams illustrating the core chemical processes.

Core Reaction Mechanism

The Michael addition of aniline to acrylonitrile, also known as cyanoethylation, is a nucleophilic conjugate addition reaction.[1] The strong electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack.[2] The lone pair of electrons on the nitrogen atom of aniline acts as the nucleophile.

The reaction can proceed without a catalyst, but it is often accelerated by the presence of a base, acid, or other catalytic systems.[2][3]

Mechanism Steps:

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the aniline molecule attacks the electrophilic β-carbon of the acrylonitrile. This results in the formation of a new carbon-nitrogen bond and a resonance-stabilized carbanion (enolate) intermediate.

-

Proton Transfer: The intermediate is unstable and rapidly abstracts a proton from a proton source in the reaction medium. In the case of aniline acting as the proton source, another aniline molecule can protonate the intermediate, regenerating the nucleophile in the process. This step leads to the formation of the final product, 3-(phenylamino)propanenitrile.

The overall reaction is: YH + H₂C=CH−CN → Y−CH₂−CH₂−CN[1]

where YH is the nucleophile, in this case, aniline.

Caption: A logical diagram illustrating the key stages of the Michael addition reaction between aniline and acrylonitrile.

Catalysis

While the reaction can proceed thermally, various catalysts are employed to improve reaction rates and yields.

-

Base Catalysis: Bases are commonly used to deprotonate the nucleophile, increasing its nucleophilicity and accelerating the reaction.[2][4]

-

Acid Catalysis: Lewis or Brønsted acids can activate the acrylonitrile by coordinating to the nitrile group, making the β-carbon more electrophilic.[5] Cupric acetate has been shown to be a superior catalyst for the cyanoethylation of aniline.[6]

-

Enzymatic Catalysis: Lipases, such as Novozym 435 (Candida antarctica lipase B), have been demonstrated to be effective catalysts for the aza-Michael addition, often leading to shorter reaction times compared to uncatalyzed reactions.[3][7]

-

Metal Complex Catalysis: Cationic POCOP-type pincer nickel complexes have been successfully used, achieving quantitative yields at moderate temperatures.[8]

Quantitative Data Summary

The efficiency of the Michael addition of aniline to acrylonitrile is highly dependent on the catalytic system and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Lipase-Catalyzed Michael Addition of Amines to Acrylonitrile [3]

| Entry | Amine | Catalyst | Time (h) | Conversion (%)a |

| 1 | Benzylamine | Novozym 435 | 0.8 | >95 |

| 2 | Benzylamine | Lipozyme TL IM | 1.2 | >95 |

| 3 | Benzylamine | Lipozyme RM IM | 1.2 | >95 |

| 4 | Benzylamine | PS Amano | 0.8 | >95 |

| 5 | Diethylamine | Novozym 435 | 1.2 | >95 |

| 6 | Diisopropylamine | Novozym 435 | 1.4 | >95 |

| 7 | Pyrrolidine | Novozym 435 | 1.2 | >95 |

a Conversions were based on GC analysis. Reactions were carried out using amine (1 mmol), acrylonitrile (1 mmol), and 2% w/w of Lipase, in toluene (5 mL).[3]

Table 2: Nickel Pincer Complex-Catalyzed Addition of Aniline to Acrylonitrile [8]

| Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Turnover Number (TON) |

| 1 | 50 | 2 h | ~100 | 100 |

| <1 | 50 | 2 h | ~100 | 200 |

| - | 50 | 5 min | - | ~83 |

| - | Room Temp. | 4 h | - | ~20 |

Note: The study also noted the formation of a double-addition product, N,N-bis(2-cyanoethyl)aniline, in yields of 3-16%.[8]

Table 3: Effect of Solvent on Aza-Michael Addition of Substituted Anilines [9]

| Aniline | Solvent | Additive | Conversion (%) |

| 2-Methoxyaniline | HFIP | None | 45 |

| 2-Methoxyaniline | MeOH | None | 0 |

| 2-Methoxyaniline | MeOH | Phenol (3 equiv) | 84 |

| 2-Hydroxyaniline | HFIP | None | 10 |

| 2-Hydroxyaniline | MeOH | None | 25 |

Note: Reactions were conducted at 10 kbar pressure.[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols derived from the literature.

Protocol 1: Lipase-Catalyzed Synthesis

This protocol is adapted from studies on lipase-catalyzed Michael additions.[3]

Materials:

-

Aniline (1 mmol, ~93 mg)

-

Acrylonitrile (1 mmol, ~53 mg)

-

Novozym 435 (2% w/w of total reactants, ~3 mg)

-

Toluene (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle/oil bath

-

TLC plates and GC for reaction monitoring

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1 mmol) and acrylonitrile (1 mmol).

-

Add 5 mL of toluene to the flask to dissolve the reactants.

-

Add Novozym 435 (2% w/w) to the reaction mixture.

-

Stir the mixture at a designated temperature (e.g., 50 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (disappearance of starting material), filter the enzyme catalyst from the reaction mixture.

-

Remove the solvent (toluene) from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Cupric Acetate-Catalyzed Synthesis

This protocol is based on the method described for the cyanoethylation of aniline using a copper catalyst.[6]

Materials:

-

Aniline (0.10 mole, ~9.3 g)

-

Acrylonitrile (0.11 mole, ~5.8 g)

-

Cupric acetate monohydrate (0.005 mole, ~1.0 g)

-

Glacial acetic acid (50 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium hydroxide solution (10%)

-

Chloroform for extraction

Procedure:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, combine aniline (0.10 mole), acrylonitrile (0.11 mole), cupric acetate monohydrate (0.005 mole), and glacial acetic acid (50 mL).

-

Heat the mixture to reflux and maintain reflux for 20 minutes.

-

Allow the reaction mixture to cool to room temperature and then chill in an ice bath to 0 °C.

-

Add 50 mL of 10% aqueous sodium hydroxide solution to neutralize the acetic acid.

-

Extract the aqueous mixture with four 50-mL portions of chloroform.

-

Combine the chloroform extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the chloroform by distillation.

-

Distill the residue under reduced pressure to obtain the pure N-2-cyanoethylaniline. The product is collected at 115–120°C/0.01 mm.[6]

Caption: A flowchart outlining the typical experimental procedure for the synthesis and purification of 3-(phenylamino)propanenitrile.

Side Reactions and Considerations

The primary side reaction in the cyanoethylation of aniline is the double addition of acrylonitrile to the aniline nitrogen, forming N,N-bis(2-cyanoethyl)aniline.[6][8] This is more likely to occur if the aniline is used in excess or under forcing conditions. The formation of this bis-adduct can be minimized by controlling the stoichiometry of the reactants.

Additionally, polymerization of acrylonitrile can occur, especially under strongly basic conditions or at high temperatures. Careful control of reaction parameters is therefore essential for achieving high yields of the desired mono-adduct.

Conclusion

The Michael addition of aniline to acrylonitrile is a versatile and efficient method for the synthesis of 3-(phenylamino)propanenitrile. The reaction can be effectively catalyzed by a range of systems, including enzymes, metal complexes, acids, and bases, allowing for optimization based on desired yield, reaction time, and environmental considerations. Understanding the core mechanism, quantitative aspects of different catalytic systems, and precise experimental protocols is critical for researchers and professionals in drug development and chemical synthesis to successfully harness this important transformation.

References

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to 3-Anilinopropionitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-anilinopropionitrile, a versatile chemical intermediate. It covers the historical discovery and development of its synthesis, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores its significant applications, particularly as a precursor in the synthesis of dyes and active pharmaceutical ingredients. The information is presented to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Discovery and History

The synthesis of this compound is a classic example of the cyanoethylation reaction, a process that involves the addition of a compound with a reactive hydrogen atom to acrylonitrile. The pioneering work on the cyanoethylation of amines laid the foundation for the preparation of a wide array of β-aminopropionitriles.

While the broader reaction of cyanoethylation was explored in the preceding decades, a significant publication by S. A. Heininger in The Journal of Organic Chemistry in 1957 detailed a highly effective method for the synthesis of N-2-cyanoethylaniline (this compound).[1] This work demonstrated the use of cupric acetate as a superior catalyst for the cyanoethylation of aniline, achieving a notable yield of 73%.[1] This method provided a more selective and efficient route compared to previous approaches that often resulted in the formation of the bis-cyanoethylated byproduct, N,N-bis(2-cyanoethyl)aniline, especially when using strong bases or carrying out the reaction at high temperatures.[1]

Prior methods involved heating aniline and acrylonitrile with acetic acid in an autoclave or in the presence of various inorganic catalysts, which typically yielded a mixture of mono- and di-substituted products.[1] The work by Heininger, therefore, represented a significant advancement in the controlled synthesis of this compound, making it more readily accessible for further research and industrial applications.

Physicochemical and Spectroscopic Data

The properties of this compound have been characterized by various analytical techniques. A summary of its key physical and spectroscopic data is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1075-76-9 | [2][3] |

| Molecular Formula | C₉H₁₀N₂ | [2][4] |

| Molecular Weight | 146.19 g/mol | [2][4] |

| Appearance | Yellow to light beige powder/crystals | [3] |

| Melting Point | 52-53 °C (lit.) | [3][5] |

| Boiling Point | 160 °C at 6 mmHg | [3][5] |

| Density (estimate) | 0.9935 g/cm³ | [3][5] |

| Refractive Index (estimate) | 1.6210 | [3][5] |

| Flash Point | >110 °C (>230 °F) | [3][5] |

| Water Solubility | Insoluble | [3][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR | Data available, specific shifts and coupling constants vary with solvent. | [2] |

| ¹³C NMR | Data available, peak assignments depend on the specific experimental conditions. | [2] |

| Infrared (IR) Spectroscopy | Spectra available from various sources (e.g., FTIR, ATR-IR). | [2] |

| Mass Spectrometry (MS) | Mass-to-charge ratio data is available. | [2] |

Note: Detailed, assigned NMR data with specific chemical shifts and coupling constants for this compound are best obtained from dedicated chemical databases or by direct experimental measurement under specific solvent and instrument conditions.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Michael addition of aniline to acrylonitrile, a reaction known as cyanoethylation. Several catalytic systems have been developed to optimize this process. Below are detailed methodologies for key synthetic routes.

Cupric Acetate Catalyzed Synthesis (Heininger Method)

This method is noted for its high selectivity for the mono-cyanoethylated product.[1]

Reagents:

-

Aniline

-

Acrylonitrile

-

Cupric acetate

-

Acetic acid (glacial)

-

Toluene

-

Sodium hydroxide solution (for workup)

-

Sodium chloride solution (for workup)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A mixture of aniline, a catalytic amount of cupric acetate, and a small quantity of glacial acetic acid in toluene is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

Acrylonitrile is added dropwise to the stirred mixture at a controlled temperature, typically between 80-100 °C.

-

The reaction mixture is heated at reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, the mixture is washed successively with water, a dilute sodium hydroxide solution, and a saturated sodium chloride solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol-water mixture) to afford pure this compound.[1]

Acid-Catalyzed Synthesis

This method can also be employed, though it may lead to a higher proportion of the di-substituted byproduct.

Reagents:

-

Aniline

-

Acrylonitrile

-

A strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

-

A suitable solvent (e.g., water or an alcohol)

-

A base for neutralization (e.g., sodium carbonate)

Procedure:

-

Aniline is dissolved in the chosen solvent, and the acid catalyst is added carefully.

-

Acrylonitrile is added to the solution, and the mixture is heated to reflux for a specified period.

-

The reaction is monitored for the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled and neutralized with a base.

-

The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic extracts are combined, washed with water, dried, and the solvent is evaporated.

-

The resulting crude product is then purified by distillation or recrystallization.

Applications and Signaling Pathways

This compound serves as a crucial building block in the synthesis of more complex molecules, finding applications in the dye and pharmaceutical industries.

Intermediate in Dye Synthesis

This compound is a key intermediate in the production of various disperse dyes, which are used for coloring synthetic fibers like polyester. The aniline and nitrile functionalities provide reactive sites for further chemical transformations to build the final chromophore.

The general workflow for its use in azo dye synthesis involves the diazotization of an aromatic amine, which is then coupled with this compound (or a derivative) to form the azo linkage (-N=N-), the primary chromophoric group in this class of dyes.[6][7]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C9H10N2 | CID 14100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1075-76-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 5. 1075-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 3-Anilinopropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Anilinopropionitrile, a versatile intermediate in organic synthesis. The primary synthetic route described is the cyanoethylation of aniline, a specific type of Michael addition reaction with acrylonitrile. This application note includes information on necessary reagents, reaction conditions, purification methods, and expected analytical data for the final product. The straightforward procedure and purification process make this protocol suitable for implementation in a standard organic chemistry laboratory setting.

Introduction

This compound, also known as N-(2-cyanoethyl)aniline, is a valuable chemical intermediate. The presence of both a secondary amine and a nitrile functional group allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of pharmaceuticals and other complex organic molecules. The most common and direct method for its preparation is the addition of aniline to acrylonitrile.[1] This reaction is typically catalyzed by acids or metal salts to achieve good yields and minimize the formation of byproducts, primarily the double addition product, N,N-bis(2-cyanoethyl)aniline.[2] This protocol will detail a robust method for the synthesis and purification of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1075-76-9 | [3][4] |

| Molecular Formula | C₉H₁₀N₂ | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 52-53 °C | [3][4] |

| Boiling Point | 160 °C @ 6 mmHg | [3] |

| Solubility | Insoluble in water | [3] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the cyanoethylation of aromatic amines.[2][5][6] One effective method involves the use of a Lewis acid catalyst, such as zinc chloride, in the presence of an acid.

Materials and Equipment:

-

Reagents:

-

Aniline (freshly distilled)

-

Acrylonitrile (inhibitor removed prior to use)

-

Zinc Chloride (anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate

-

Sodium Sulfate (anhydrous)

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

-

Reaction Stoichiometry:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Aniline | 93.13 | 1.0 | 1.0 | (e.g., 9.31 g) |

| Acrylonitrile | 53.06 | 1.1 | 1.1 | (e.g., 5.84 g) |

| Zinc Chloride | 136.30 | 0.1 | 0.1 | (e.g., 1.36 g) |

| Hydrochloric Acid | 36.46 | (catalytic) | (catalytic) | (e.g., a few drops) |

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Charging the Flask: To the flask, add aniline and a catalytic amount of zinc chloride and hydrochloric acid.

-

Addition of Acrylonitrile: Begin stirring the mixture and gently heat to approximately 60 °C. Slowly add acrylonitrile to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, slowly raise the temperature to 95 °C and maintain this temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully add a saturated solution of sodium bicarbonate to neutralize the acid until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

-

Expected Yield:

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Melting Point | 52-53 °C |

| ¹H NMR | Spectral data should be consistent with the structure of this compound. |

| ¹³C NMR | Spectral data should be consistent with the structure of this compound. |

| IR Spectroscopy | Presence of characteristic peaks for N-H stretching, C≡N stretching, and aromatic C-H stretching. |

Safety Precautions

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acrylonitrile: Highly flammable, toxic, and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

-

The reaction should be conducted in a fume hood at all times.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1075-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1075-76-9 [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102241606B - Clean production method of N-cyanoethylaniline - Google Patents [patents.google.com]

Application Notes and Protocols: Purification of 3-Anilinopropionitrile by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Anilinopropionitrile, also known as N-(2-cyanoethyl)aniline, is a chemical intermediate with applications in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. The purity of this compound is critical for the successful outcome of subsequent reactions and the integrity of final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a two-solvent recrystallization method.

Principle of Recrystallization

The principle of recrystallization is based on the observation that the solubility of most solids in a liquid solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor). The purified crystals are then isolated by filtration.

For compounds that are highly soluble in a particular solvent even at low temperatures, a two-solvent recrystallization method is often employed. This involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and subsequently cooled to induce crystallization. Given that this compound is reported to be insoluble in water, a solvent pair of a water-miscible organic solvent and water can be an effective system for its recrystallization.[1][2]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for handling the compound and for the development of a successful recrystallization protocol.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 52-53 °C | [1][2] |

| Boiling Point | 160 °C at 6 mmHg | [1][2] |

| Water Solubility | Insoluble | [1][2] |

Experimental Protocol: Two-Solvent Recrystallization

This protocol describes the purification of this compound using an ethanol-water solvent system. Ethanol is chosen as the "good" solvent due to its ability to dissolve a wide range of organic compounds, while water serves as the "anti-solvent" due to the insolubility of this compound in it.

4.1. Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Graduated cylinders

-

Pasteur pipettes

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

-

Ice bath

-

Vacuum oven or desiccator

4.2. Safety Precautions

-

Work in a well-ventilated fume hood.

-